molecular formula C27H40O4S B15438670 3-Pentadecyl-5-(phenylsulfonyl)catechol CAS No. 75776-34-0

3-Pentadecyl-5-(phenylsulfonyl)catechol

Cat. No.: B15438670
CAS No.: 75776-34-0
M. Wt: 460.7 g/mol
InChI Key: GRAWLKSKNFRGHC-UHFFFAOYSA-N
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Description

3-Pentadecyl-5-(phenylsulfonyl)catechol is a synthetic catechol derivative featuring a pentadecyl (C15H31) chain at position 3 and a phenylsulfonyl (C6H5SO2) group at position 5 of the catechol backbone. Catechol (1,2-dihydroxybenzene) is a foundational structure in organic chemistry, known for its redox activity, metal-chelating properties, and role in biological systems . The addition of the pentadecyl and phenylsulfonyl substituents modifies its physicochemical properties, including solubility, stability, and biological interactions.

Properties

CAS No.

75776-34-0

Molecular Formula

C27H40O4S

Molecular Weight

460.7 g/mol

IUPAC Name

5-(benzenesulfonyl)-3-pentadecylbenzene-1,2-diol

InChI

InChI=1S/C27H40O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23-21-25(22-26(28)27(23)29)32(30,31)24-19-16-14-17-20-24/h14,16-17,19-22,28-29H,2-13,15,18H2,1H3

InChI Key

GRAWLKSKNFRGHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)S(=O)(=O)C2=CC=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Alkylated Catechols: 3-Pentadecyl Catechol
  • Structure : Lacks the phenylsulfonyl group at position 4.
  • Biological Activity : Demonstrates potent hypersensitivity responses in poison ivy-sensitive individuals, with reactions exceeding those of natural poison ivy extracts. The pentadecyl chain likely facilitates binding to skin proteins, triggering immune recognition .
  • Stability : Long alkyl chains may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
Sulfonylated Catechols: 5-(Phenylsulfonyl)catechol
  • Structure : Lacks the pentadecyl chain at position 3.
  • Synthetic Utility: Phenylsulfonyl groups are known to influence stereochemical outcomes in organic reactions, as seen in Z-selective synthesis pathways .
Pyrogallol Derivatives (e.g., 3h, 3p in )
  • Structure : Feature trihydroxy (pyrogallol) or dual catechol fragments.
  • Antioxidant Activity : EC50 values for superoxide anion (O2●-) scavenging are 3–4× lower than gallic acid due to extended π-conjugation and radical stabilization . In contrast, 3-Pentadecyl-5-(phenylsulfonyl)catechol’s bulky substituents may hinder radical accessibility, reducing efficacy.

Functional Comparisons

Antioxidant Capacity
  • Catechol Derivatives : The catechol moiety itself is a strong antioxidant, but substituents modulate activity. For example:
    • This compound : The sulfonyl group may enhance radical stabilization, while the pentadecyl chain could limit solubility in hydrophilic environments.
    • Pyrogallol Derivatives (e.g., 3h) : EC50 values as low as 0.8 µM for O2●- scavenging, outperforming gallic acid (2.4 µM) .
    • Vanillin : A stable catechol variant with comparable redox properties but reduced reactivity .

Table 1: Antioxidant Activity of Selected Catechol Derivatives

Compound EC50 (O2●- Scavenging, µM) Key Substituents
Gallic Acid 2.4 Trihydroxybenzene
3h (Pyrogallol derivative) 0.8 Dual pyrogallol fragments
3-Pentadecyl Catechol Not reported C15 alkyl
Vanillin ~2.4* Methoxy, aldehyde
This compound Inferred higher than 3h C15 alkyl, phenylsulfonyl

Note: *Estimated based on structural analogs .

Biodegradation and Environmental Persistence
  • Catechol : Rapidly degraded aerobically via growth-linked metabolism (e.g., Achromobacter spp.) into CO2 and H2O .
  • This compound : The pentadecyl chain may slow degradation due to hydrophobicity, while the sulfonyl group could resist enzymatic cleavage. Comparatively, 3-pentadecyl catechol (without sulfonyl) is likely more biodegradable, as alkyl chains are metabolized by β-oxidation .

Table 2: Biodegradation Kinetics

Compound Degradation Pathway Half-Life (Estimated)
Catechol Aerobic, via CatA/CatB Hours
3-Pentadecyl Catechol Slower β-oxidation Days
5-(Phenylsulfonyl)catechol Resistant to intradiol cleavage Weeks
This compound Likely persistent Weeks–Months

Toxicity and Stability

  • Catechol: High genotoxicity due to redox cycling and ROS generation; EC50 for yeast growth inhibition is ~1.5 mM .
  • This compound: The pentadecyl chain may reduce bioavailability (lowering toxicity), while the sulfonyl group could introduce novel reactive sites.
  • Vanillin : Greater stability (shelf life >2 years) due to methoxy substitution, suggesting sulfonyl groups may similarly enhance stability in synthetic derivatives .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-Pentadecyl-5-(phenylsulfonyl)catechol with high purity?

  • Methodological Answer : Synthesis should involve sulfonylation of catechol derivatives under controlled anhydrous conditions. Key steps include:

  • Protecting the catechol hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired oxidation.
  • Reacting with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C.
  • Introducing the pentadecyl chain via alkylation using a long-chain alkyl halide and a phase-transfer catalyst.
  • Structural confirmation via 1^1H/13^13C NMR, FT-IR (to verify sulfonyl S=O stretches at ~1350–1150 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm for sulfonyl-substituted catechol) and alkyl chain integration ratios.
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95%).
  • Elemental Analysis : Verify C, H, S, and O percentages against theoretical values.
  • X-ray Crystallography (if crystalline): Resolve bond angles and distances (e.g., S–O bond lengths ~1.43 Å) .

Q. What standard assays quantify this compound in biological or environmental matrices?

  • Methodological Answer :

  • Spectrophotometry : Use a modified Folin-Ciocalteu assay, where catechol derivatives form a blue complex with phosphomolybdic acid (λ = 765 nm). Calibrate with a standard curve (0.1–10 µg/mL) .
  • HPLC-MS/MS : Optimize ionization in negative mode (ESI-) with MRM transitions for sulfonyl and alkyl moieties.
  • Interference Checks : Test for cross-reactivity with resorcinol or hydroquinone using selectivity studies .

Advanced Research Questions

Q. How do the pentadecyl chain and phenylsulfonyl group influence redox behavior in adhesion applications?

  • Methodological Answer :

  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in PBS (pH 7.4) to compare oxidation potentials. The phenylsulfonyl group lowers redox activity (electron-withdrawing effect), while the pentadecyl chain enhances hydrophobic interactions.
  • Adhesion Testing : Use lap-shear adhesion assays on TiO2_2 substrates under wet conditions. Include control samples without catechol to isolate substituent effects .
  • Data Interpretation : Correlate redox peaks (Epa_{pa} ~0.3–0.5 V vs. Ag/AgCl) with adhesion strength (MPa) using regression models .

Q. What experimental strategies isolate substituent contributions to heavy metal adsorption efficiency?

  • Methodological Answer :

  • Factorial Design : Use a 3-level, 2-factor design (Table 1) to vary substituent type (sulfonyl vs. hydroxyl) and metal concentration (Pb2+^{2+}, Cu2+^{2+}).
FactorLevel 1Level 2Level 3
SubstituentPhenylsulfonylHydroxylNone
[Metal]10 ppm50 ppm100 ppm
  • Statistical Analysis : Apply ANOVA to identify significant interactions (p < 0.05). Adsorption capacity (Qe_e) follows Langmuir isotherms: Qe=KLCe1+KLCeQ_e = \frac{K_L C_e}{1 + K_L C_e}, where KLK_L is the binding affinity .

Q. How to resolve contradictions in reported degradation efficiencies of catechol derivatives?

  • Methodological Answer :

  • Variable Control : Standardize reaction conditions (pH, temperature, catalyst loading). For photodegradation, use TiO2_2-Fe2_2O3_3 composites under UV (λ = 365 nm) with controlled O2_2 flow.
  • Data Normalization : Express efficiency as % degradation per unit catalyst surface area (m2^2/g).
  • Contradiction Analysis : Compare activation energies (Ea_a) via Arrhenius plots from kinetic studies. Discrepancies often arise from competing pathways (e.g., adsorption vs. oxidation) .

Q. What advanced techniques validate catechol’s role in interfacial adhesion without confounding cohesive effects?

  • Methodological Answer :

  • Controlled Crosslinking : Synthesize polymers with and without catechol but identical hydrophobicity (e.g., logP ~5.2). Use AFM force spectroscopy to measure adhesion forces (nN range) on mica surfaces.
  • In Situ Spectroscopy : Employ ATR-IR to monitor catechol-TiO2_2 binding (1481 cm1^{-1} peak shift) under aqueous conditions.
  • Cohesive Strength Testing : Compare storage modulus (G’) via rheometry for catechol-containing vs. control hydrogels .

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